

Application Note: Quantification of Desmethyl Levofloxacin in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Desmethyl Levofloxacin	
Cat. No.:	B1670300	Get Quote

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Introduction

Desmethyl levofloxacin is a primary metabolite of levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Accurate quantification of **desmethyl levofloxacin** in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure optimal dosing and minimize potential toxicity. This application note presents a detailed protocol for the sensitive and selective quantification of **desmethyl levofloxacin** in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is rapid, accurate, and precise, making it suitable for high-throughput analysis in a research or clinical setting.[2][3]

Physicochemical Properties

Property	Value
Chemical Formula	C17H18FN3O4
Molecular Weight	347.34 g/mol
Appearance	Solid
Solubility	Soluble in DMSO and water



ExperimentalMaterials and Reagents

- Desmethyl Levofloxacin analytical standard
- Desmethyl Levofloxacin-d8 (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- · Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A simple protein precipitation method is employed for the extraction of **desmethyl levofloxacin** from plasma.[2]

- Allow plasma samples to thaw to room temperature.
- To 100 μL of plasma, add 200 μL of acetonitrile containing the internal standard (Desmethyl Levofloxacin-d8).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions



Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient	As required to achieve separation

Mass Spectrometric Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Mass Transitions	Desmethyl Levofloxacin: 348.1 \rightarrow 310.1 m/z[2] Desmethyl Levofloxacin-d8 (IS): 356.2 \rightarrow 318.2 m/z[2]
Collision Energy	Optimized for the specific instrument
Dwell Time	100 ms

Results and Discussion

The LC-MS/MS method was validated for its linearity, accuracy, precision, recovery, and matrix effect.

Linearity



The method demonstrated excellent linearity over a concentration range of 0.10 to 4.99 mg/L for **desmethyl levofloxacin**.[3] The correlation coefficient (R^2) was ≥ 0.998 .[3]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.

Analyte	QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
Desmethyl Levofloxacin	Low	5.0	3.3	15.6	0.2
Medium	1.5	0.0	1.9	1.9	
High	1.5	2.5	4.4	4.4	_

Data adapted

from a study

by Ghimire et

al.[3]

Recovery and Matrix Effect

The recovery and matrix effect were assessed to ensure the reliability of the quantification.

Analyte	QC Level	Recovery (%)	Matrix Effect (%)
Desmethyl Levofloxacin	Low	95.8	98.7
Medium	97.2	101.3	
High	96.5	99.4	-

Data adapted from a study by Ghimire et al.

[2]

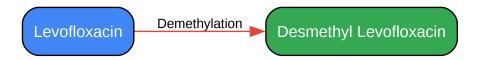


The high recovery and minimal matrix effect indicate that the protein precipitation method is effective for extracting **desmethyl levofloxacin** from plasma with negligible interference from endogenous matrix components.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of **desmethyl levofloxacin** in human plasma. The method is simple, rapid, and robust, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of pharmacokinetics and clinical drug monitoring.

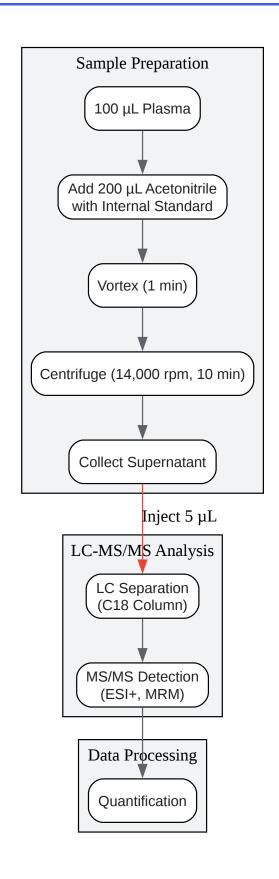
Visualizations



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Caption: Metabolic pathway of Levofloxacin to **Desmethyl Levofloxacin**.





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Caption: Experimental workflow for LC-MS/MS quantification.



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References

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- To cite this document: BenchChem. [Application Note: Quantification of Desmethyl Levofloxacin in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670300#lc-ms-ms-quantification-of-desmethyl-levofloxacin-in-plasma]

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